molecular formula C11H15N5O B7841395 5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B7841395
M. Wt: 233.27 g/mol
InChI Key: PXXYXBRAJRYVJV-UHFFFAOYSA-N
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Description

5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine skeleton .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can facilitate the cyclization process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of a piperidine ring and a triazolopyrimidine core, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-7-9(17)16-10(12-8)13-11(14-16)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXYXBRAJRYVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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